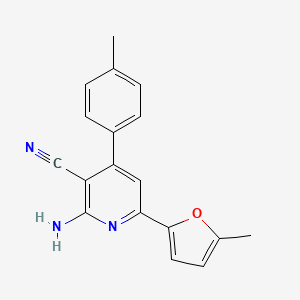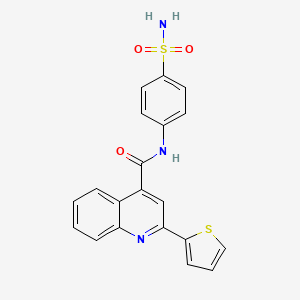![molecular formula C31H21N3O2 B10899617 4-(5-phenyl-1,3-oxazol-2-yl)-N-{(E)-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methylidene}aniline](/img/structure/B10899617.png)
4-(5-phenyl-1,3-oxazol-2-yl)-N-{(E)-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methylidene}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]-N-{(E)-1-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]METHYLIDENE}AMINE is a complex organic compound characterized by the presence of oxazole rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]-N-{(E)-1-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]METHYLIDENE}AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Coupling Reactions: The phenyl groups are introduced through Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with phenylboronic acids or styrenes.
Condensation Reaction: The final step involves the condensation of the oxazole-containing phenyl compounds with an appropriate amine under dehydrating conditions to form the imine linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]-N-{(E)-1-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]METHYLIDENE}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with altered oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as bioactive molecules. They are investigated for their antimicrobial, antiviral, and anticancer properties due to their ability to interact with biological macromolecules.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied as potential drug candidates for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]-N-{(E)-1-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets. The oxazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenyl groups can interact with protein targets, inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]amine
- N-{(E)-1-[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]methylidene}amine
Uniqueness
Compared to similar compounds, N-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]-N-{(E)-1-[4-(5-PHENYL-1,3-OXAZOL-2-YL)PHENYL]METHYLIDENE}AMINE is unique due to its dual oxazole rings and extended conjugation, which enhance its electronic properties and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H21N3O2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N,1-bis[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C31H21N3O2/c1-3-7-23(8-4-1)28-20-33-30(35-28)25-13-11-22(12-14-25)19-32-27-17-15-26(16-18-27)31-34-21-29(36-31)24-9-5-2-6-10-24/h1-21H |
InChI Key |
KJAHDQRARWKSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=NC4=CC=C(C=C4)C5=NC=C(O5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(2-methoxyphenyl)-1H-imidazol-5-ol](/img/structure/B10899545.png)
![2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10899547.png)
![N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline](/img/structure/B10899557.png)

![(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
![ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate](/img/structure/B10899573.png)
![1-[(4-chlorophenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide](/img/structure/B10899575.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899588.png)

![(2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10899591.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10899612.png)
![(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10899624.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B10899630.png)
